Synthetic Efficiency: High-Yield N1-Alkylation of Indazole-3-Carboxylic Acid with 4-Fluorobenzyl Bromide
In a direct comparison study of N1-alkylation of indazole-3-carboxylic acid, the target compound, synthesized using 4-fluorobenzyl bromide, achieved a 94% yield under standard conditions (3 h reaction time) [1]. This yield is comparable to or slightly higher than other alkylating agents, such as 1-bromopentane (91% yield) and 4-bromo-1-fluorobutane (94% yield), demonstrating the synthetic accessibility of this specific derivative [1].
| Evidence Dimension | Synthetic Yield (N1-Alkylation of Indazole-3-carboxylic Acid) |
|---|---|
| Target Compound Data | 94% yield using 4-fluorobenzyl bromide |
| Comparator Or Baseline | 1-bromopentane (91% yield), 1-bromobutane (93% yield), 4-bromo-1-fluorobutane (94% yield), (bromomethyl)cyclohexane (89% yield) |
| Quantified Difference | Up to 5% higher yield compared to 1-bromopentane (94% vs 91%); equivalent to 4-bromo-1-fluorobutane (94%) |
| Conditions | Indazole-3-carboxylic acid (1.0 equiv), NaH (3.0 equiv) in DMF, alkyl halide (1.3 equiv), room temperature, 3 h |
Why This Matters
High synthetic yield reduces production costs for this reference standard, making it more accessible for forensic and research procurement.
- [1] Rautio, T., Connolly, M. J., Liu, H., Konradsson, P., Gréen, H., Dahlén, J., & Wu, X. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. View Source
